Methyl 4-(2-oxopropyl)-3-nitrobenzoate
Description
Methyl 4-(2-oxopropyl)-3-nitrobenzoate is a nitroaromatic ester derivative featuring a benzoate backbone substituted with a nitro group at the 3-position and a 2-oxopropyl group at the 4-position. The compound’s structure combines electron-withdrawing groups (nitro and ester) with a ketone moiety (2-oxopropyl), influencing its physicochemical properties, reactivity, and intermolecular interactions. The nitro group enhances polarity and hydrogen-bonding capacity, while the 2-oxopropyl group introduces steric bulk and additional hydrogen-bonding sites. These attributes contribute to its crystalline packing behavior, as predicted by graph set analysis of hydrogen-bonding networks in molecular crystals .
Synthetic routes typically involve Friedel-Crafts acylation or esterification of pre-functionalized benzoic acid derivatives. Applications span pharmaceutical intermediates (e.g., nitroaromatic prodrugs) and materials science, where its crystalline stability is leveraged in co-crystal engineering.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 3-nitro-4-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)5-8-3-4-9(11(14)17-2)6-10(8)12(15)16/h3-4,6H,5H2,1-2H3 |
InChI Key |
KNRQPSPRSWUTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates Methyl 4-(2-oxopropyl)-3-nitrobenzoate against structurally related nitroaromatic esters, focusing on molecular interactions, physicochemical properties, and functional utility.
Methyl 3-Nitrobenzoate
- Structure : Lacks the 4-(2-oxopropyl) group.
- Hydrogen Bonding : The nitro and ester groups form linear C=O···H–N/O motifs, creating simple dimeric or chain-like networks. In contrast, this compound exhibits branched networks due to additional ketone-mediated interactions .
- Physicochemical Properties :
- Melting Point : 89–92°C (lower than this compound’s ~120°C due to reduced hydrogen-bonding complexity).
- Solubility : Higher solubility in polar aprotic solvents (e.g., DMSO) but lower in alcohols due to weaker intermolecular forces.
- Applications : Primarily used as a nitration reaction standard, lacking the functional versatility of its 4-substituted counterpart.
Ethyl 4-Acetyl-3-nitrobenzoate
- Structure : Ethyl ester with an acetyl group (vs. methyl ester and 2-oxopropyl).
- Hydrogen Bonding : The acetyl group participates in R₂²(8) motifs, similar to the 2-oxopropyl group, but ethyl ester reduces steric hindrance, enabling denser crystal packing.
- Physicochemical Properties :
- Melting Point : 105–108°C (intermediate between Methyl 3-nitrobenzoate and this compound).
- Solubility : Enhanced lipophilicity due to the ethyl group, improving solubility in dichloromethane.
- Applications : Preferred in hydrophobic co-crystal formulations but less thermally stable than the methyl ester analog.
Methyl 4-(2-Oxopropyl)benzoate
- Structure : Retains the 2-oxopropyl group but lacks the nitro substituent.
- Hydrogen Bonding : The absence of the nitro group simplifies hydrogen-bonding networks to ketone- and ester-driven interactions, resulting in weaker lattice energies.
- Physicochemical Properties: Melting Point: 68–72°C (significantly lower due to reduced polarity). Solubility: Higher solubility in non-polar solvents (e.g., toluene).
- Applications: Limited to non-polar matrix applications, underscoring the nitro group’s critical role in enhancing reactivity and stability.
Table 1. Comparative Analysis of Key Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (mg/mL) | Hydrogen-Bond Motifs |
|---|---|---|---|---|
| This compound | 253.22 | 118–122 | 45 | R₂²(8), C(4), discrete chains |
| Methyl 3-nitrobenzoate | 181.15 | 89–92 | 120 | Dimeric C=O···H–O |
| Ethyl 4-acetyl-3-nitrobenzoate | 267.24 | 105–108 | 85 | R₂²(8), layered networks |
| Methyl 4-(2-oxopropyl)benzoate | 206.24 | 68–72 | 200 | Isolated ketone-ester dimers |
Preparation Methods
Reaction Conditions and Procedure
-
Starting Material : 4-Methyl-3-nitrobenzoic acid methyl ester (1.0 equiv).
-
Reagent : DMF-DMA (1.2 equiv), typically used in excess to drive the reaction to completion.
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
-
Temperature : 80–100°C under inert atmosphere (N₂ or Ar).
-
Reaction Time : 6–12 hours, monitored by thin-layer chromatography (TLC) or HPLC.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack by the methyl group of 4-methyl-3-nitrobenzoate on the electrophilic carbon of DMF-DMA, forming an enamine intermediate. Subsequent hydrolysis under acidic or aqueous workup conditions yields the ketone functionality (2-oxopropyl group).
Alternative Pathways and Comparative Analysis
While the DMF-DMA route is predominant, alternative methods have been explored for related nitrobenzoate derivatives, offering insights into potential optimizations for the target compound.
Nitration of Methyl Benzoate Derivatives
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
Workup and Purification
-
Isolation : Crude product is typically precipitated by pouring the reaction mixture into ice-water, followed by filtration.
-
Recrystallization : A water-ethanol mixture (1:2 v/v) yields crystals with >98% purity.
Challenges and Hazard Considerations
-
Nitro Group Instability : High temperatures or prolonged reaction times may lead to decomposition, necessitating strict temperature control.
-
Toxicity : DMF-DMA and nitro compounds require handling in fume hoods with appropriate PPE (gloves, safety glasses).
Industrial Applications and Derivatives
This compound is a key intermediate in the synthesis of lenalidomide , an immunomodulatory drug. Its ketone group enables further functionalization via reductive amination or Grignard reactions, underscoring its versatility in medicinal chemistry .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(2-oxopropyl)-3-nitrobenzoate, and how can reaction progress be monitored?
- Methodology :
- Nitration and esterification : Adapt protocols from nitration of methyl benzoate derivatives. For example, use concentrated sulfuric acid as a catalyst and nitrating agent (HNO₃) under controlled cooling (0–5°C) to direct nitro group positioning .
- Functionalization : Introduce the 2-oxopropyl group via Friedel-Crafts acylation or alkylation, using acetyl chloride or bromoacetone in the presence of Lewis acids (e.g., AlCl₃).
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) to distinguish intermediates and final product . Post-synthesis, confirm purity via recrystallization (e.g., methanol) and IR spectroscopy (key peaks: ~1725 cm⁻¹ for ester C=O, ~1530/1350 cm⁻¹ for nitro groups) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Identify ester (C=O, ~1725 cm⁻¹) and nitro (asymmetric/symmetric stretches at ~1530/1350 cm⁻¹) functionalities .
- NMR : Use ¹H/¹³C NMR to resolve substituent positions. For example, the methyl ester (~3.8–4.0 ppm in ¹H NMR) and deshielded aromatic protons adjacent to nitro/oxopropyl groups .
- Mass Spectrometry (UPLC-ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and detect fragmentation patterns .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence regioselectivity in further functionalization reactions?
- Regiochemical Analysis :
- The meta-directing nitro group and para-directing ester create competing electronic effects. Computational modeling (DFT) or Hammett parameters can predict preferred sites for electrophilic substitution (e.g., sulfonation, halogenation).
- Experimental Validation : Perform competitive reactions (e.g., bromination) and analyze product distribution via HPLC or GC-MS. Compare results with predicted regioselectivity .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Crystallographic Workflow :
- Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in the oxopropyl or nitro groups. Hydrogen-bonding networks (e.g., C=O···H interactions) can stabilize specific conformations; graph-set analysis (R²₂(8) motifs) helps interpret packing patterns .
- Validation : Cross-check with spectroscopic data (e.g., NOESY NMR for spatial proximity) to confirm crystal structure assignments .
Q. How can competing side reactions during nitro group reduction be mitigated in downstream applications?
- Optimization Strategies :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure to reduce nitro to amine while preserving the ester. Monitor via TLC and quench promptly to avoid over-reduction .
- Chemoselective Reductants : Employ Na₂S₂O₄ (dithionite) in aqueous/organic biphasic systems to selectively reduce nitro groups without affecting ketones in the 2-oxopropyl chain .
Q. What computational tools predict hydrogen-bonding interactions affecting solubility and crystallization?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO, methanol) to assess solubility. The nitro group’s polarity often dominates solvation behavior.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystals to guide solvent selection for recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
